CGI1746 is a small molecule classified as a tyrosine kinase inhibitor. It was first identified as a potent and selective inhibitor of Bruton's tyrosine kinase (BTK). [, , , ] BTK plays a crucial role in B cell receptor signaling, which is essential for B-cell development and activation. [, ] As such, CGI1746 has been widely used as a research tool to investigate the role of BTK in various cellular processes, especially within the context of B cell malignancies and autoimmune diseases. [, , , , , ]
Developing next-generation BTK degraders: Building upon the success of CGI1746-based degraders like DD-03-007 and DD-03-171, future research could focus on developing even more potent and selective BTK degraders with improved pharmacological profiles. []
Exploring its potential in combination therapies: Investigating the efficacy of CGI1746 in combination with other therapeutic agents, such as conventional chemotherapy or other targeted therapies, could lead to synergistic effects and improved treatment outcomes. [, ]
Uncovering its potential off-target effects: While CGI1746 is considered a selective BTK inhibitor, further research is needed to fully characterize its potential off-target effects and their implications for long-term therapeutic use. []
CGI-1746 is a selective and potent inhibitor of Bruton's tyrosine kinase, a member of the Tec family of tyrosine kinases. This compound has been identified as a promising therapeutic agent for various immunological disorders, including B-cell malignancies, rheumatoid arthritis, multiple sclerosis, and lupus. Its mechanism of action primarily involves inhibiting B-cell receptor signaling pathways, which are crucial for B-cell proliferation and function.
CGI-1746 was developed by researchers aiming to create effective inhibitors of Bruton's tyrosine kinase. The compound has been classified as a reversible inhibitor with high specificity for Bruton's tyrosine kinase, demonstrating an impressive half-maximal inhibitory concentration (IC50) value of 1.9 nM in cellular assays. This specificity is critical in minimizing off-target effects, making CGI-1746 a valuable candidate for clinical applications in treating various diseases associated with B-cell dysregulation .
The synthesis of CGI-1746 involves the development of a series of compounds based on the imidazo[1,2-a]pyrazine scaffold. The design focuses on creating hydrogen bonds with the hinge region of the kinase domain while allowing for exploration of additional binding interactions through substituents at specific positions on the scaffold. Initial screenings led to the identification of CGI560, which exhibited modest potency but provided insights into structure-activity relationships that guided further optimization towards CGI-1746 .
The synthesis process includes:
CGI-1746 has a complex molecular structure characterized by its unique binding interactions with Bruton's tyrosine kinase. The compound stabilizes the kinase in an inactive conformation by binding to an unphosphorylated form of Bruton's tyrosine kinase.
The crystal structure analysis reveals that CGI-1746 binds in an extended conformation, interacting with both the hinge region and a newly identified 'H3' pocket within the kinase domain. This interaction is facilitated by multiple hydrogen bonds and polar interactions that contribute to its selectivity over other kinases .
The primary chemical reaction involving CGI-1746 is its interaction with Bruton's tyrosine kinase, where it inhibits auto- and transphosphorylation processes critical for B-cell activation. The compound effectively prevents the phosphorylation of key residues such as Tyr223 and Tyr551 in Bruton's tyrosine kinase, which are essential for its activity.
In vitro assays demonstrated that CGI-1746 effectively blocks B-cell receptor-mediated signaling pathways, leading to:
CGI-1746 operates primarily by inhibiting Bruton's tyrosine kinase activity, which is crucial for B-cell receptor signaling. Upon binding to Bruton's tyrosine kinase:
CGI-1746 has been explored for various scientific uses:
CAS No.: 301357-87-9
CAS No.: 533-67-5
CAS No.: 11006-78-3
CAS No.: 302-61-4
CAS No.: 466-43-3